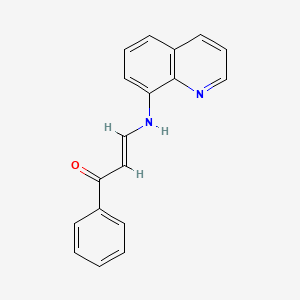
1-phenyl-3-(8-quinolinylamino)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-3-(8-quinolinylamino)-2-propen-1-one, also known as QAP-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. QAP-1 belongs to the family of chalcones, which are known for their diverse biological activities. In
科学研究应用
1-phenyl-3-(8-quinolinylamino)-2-propen-1-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, antibacterial, antifungal, and anticancer properties. 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one has been studied for its potential use in treating various diseases, including cancer, Alzheimer's, Parkinson's, and diabetes.
作用机制
1-phenyl-3-(8-quinolinylamino)-2-propen-1-one exerts its effects through various mechanisms of action. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one also acts as a free radical scavenger, reducing oxidative stress and damage. Additionally, 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-phenyl-3-(8-quinolinylamino)-2-propen-1-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and DNA damage. 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models.
实验室实验的优点和局限性
1-phenyl-3-(8-quinolinylamino)-2-propen-1-one has several advantages for lab experiments. It is relatively easy and cost-effective to synthesize, and it has a high purity and yield. 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one has also been shown to have low toxicity and few side effects in animal models. However, 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one has some limitations, such as its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one research. One direction is to further explore its potential therapeutic applications, particularly in treating cancer and neurodegenerative diseases. Another direction is to investigate the pharmacokinetics and bioavailability of 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one, and to develop more effective delivery methods. Additionally, future research could focus on developing derivatives of 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one with improved solubility, potency, and selectivity.
Conclusion:
In conclusion, 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one is a promising chemical compound with potential therapeutic applications. Its anti-inflammatory, antioxidant, antibacterial, antifungal, and anticancer properties make it a valuable tool for scientific research. 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one in treating various diseases.
合成方法
1-phenyl-3-(8-quinolinylamino)-2-propen-1-one can be synthesized through a simple reaction between 8-aminoquinoline and chalcone in the presence of a base. The reaction yields 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one with a high purity and yield. The synthesis method is relatively easy and cost-effective, making 1-phenyl-3-(8-quinolinylamino)-2-propen-1-one accessible for various research purposes.
属性
IUPAC Name |
(E)-1-phenyl-3-(quinolin-8-ylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O/c21-17(14-6-2-1-3-7-14)11-13-19-16-10-4-8-15-9-5-12-20-18(15)16/h1-13,19H/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVNORFSEYKFLJ-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-phenyl-3-(quinolin-8-ylamino)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

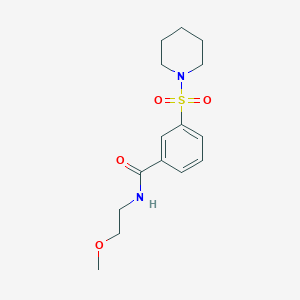
![N~2~-(2,5-dimethoxyphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5110344.png)
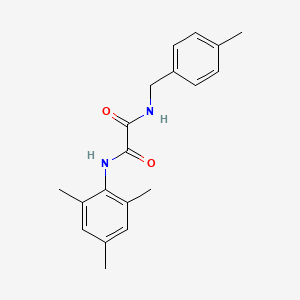
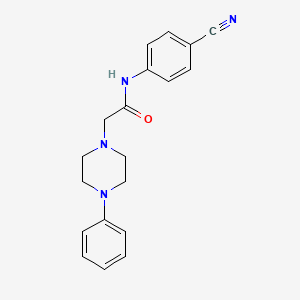
![1-{2-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5110362.png)
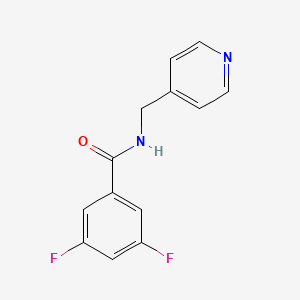
![1-(4-chlorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine](/img/structure/B5110370.png)
![N-[4-(N-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5110371.png)
![N-(2,5-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5110376.png)
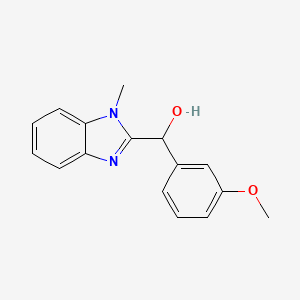
![N-benzyl-3-[(3,4-dichlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B5110406.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B5110415.png)
![N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]glycine](/img/structure/B5110417.png)
![1-cycloheptyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5110439.png)